

Functional Differences Between Yeast ABC Transporters YOR1 and PDR5: A Comparative Guide

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Compound of Interest

Compound Name: YDR1

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This guide provides a detailed comparison of the functional characteristics of two key ATP-binding cassette (ABC) transporters in *Saccharomyces cerevisiae*, Yor1p (Yeast Oligomycin Resistance 1) and Pdr5p (Pleiotropic Drug Resistance 5). Both are integral plasma membrane proteins that play crucial roles in cellular detoxification and contribute to the phenomenon of pleiotropic drug resistance (PDR) by actively extruding a wide range of xenobiotics.

**1. Overview and

Core Functions**

Yor1p and Pdr5p are members of the ABC transporter superfamily, utilizing the energy from ATP hydrolysis to export substrates out of the cell. While their functions overlap, they exhibit significant differences in substrate specificity, regulation, and intrinsic biochemical activity. Pdr5p is often considered the major drug efflux pump in yeast due to its broad substrate range and high expression levels under inducing conditions.[1][2] Yor1p, while also a multidrug transporter, is uniquely essential for resistance to specific compounds like oligomycin.[3]

Both transporters are regulated by the homologous zinc cluster transcription factors Pdr1p and Pdr3p, which bind to specific promoter elements known as Pleiotropic Drug Response Elements (PDREs).[2][3][4] This co-regulation is part of a sophisticated cellular defense network. Interestingly, these transporters exhibit a compensatory relationship; the deletion of one can lead to the increased expression of another to maintain cellular resistance.[4]

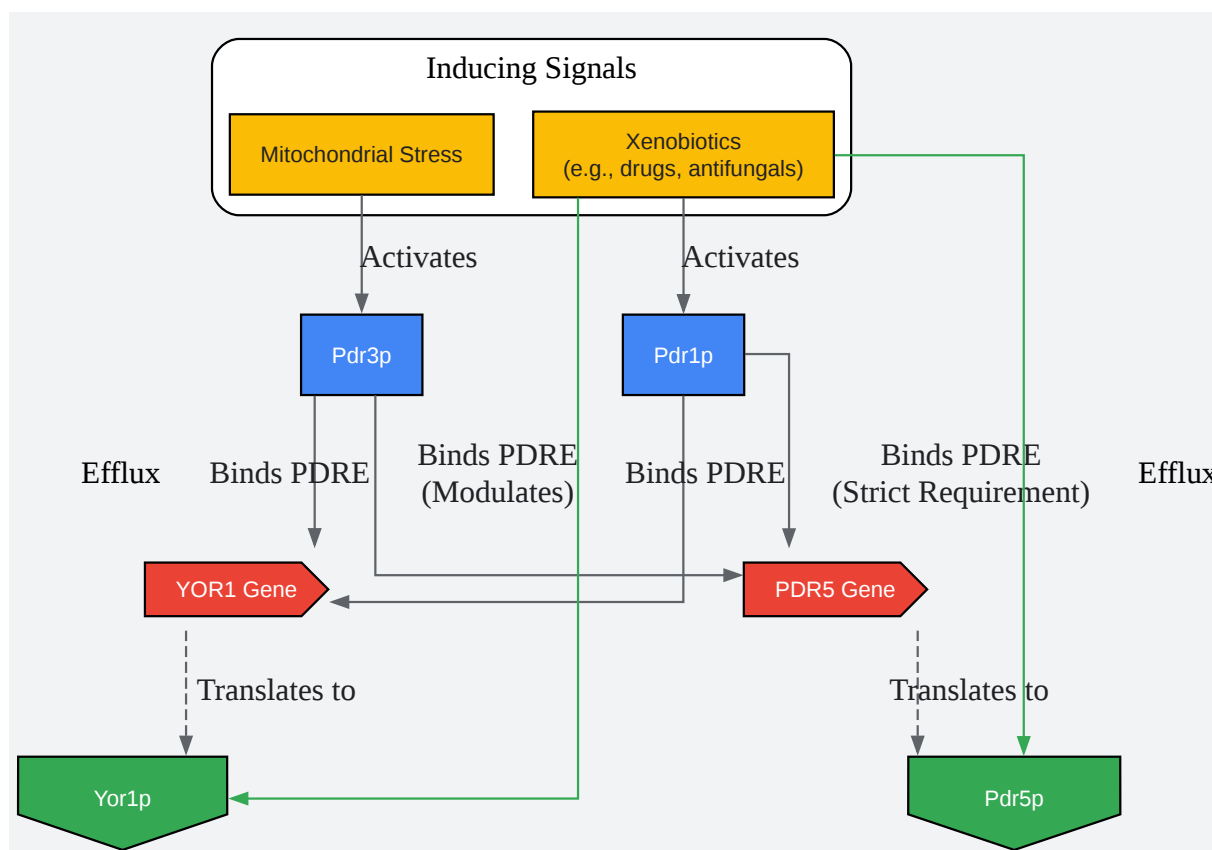
Comparative Quantitative Data

The following table summarizes key quantitative differences in the biochemical and functional properties of Yor1p and Pdr5p. Direct comparison of kinetic parameters across different studies can be challenging due to variations in experimental conditions.

Parameter	Yor1p (YOR1/YGR281W)	Pdr5p (PDR5/YDR406W)	Key Insights
Primary Function	Xenobiotic efflux; essential for oligomycin resistance. [3]	Broad-spectrum xenobiotic efflux; major contributor to PDR.[1][2]	Pdr5p has a broader role in general drug resistance, while Yor1p is critical for specific toxins.
Substrate Profile	Oligomycin, Rhodamine B, various drugs, and phospholipids.[5][6]	Cycloheximide, azole antifungals, steroids, rhodamine 6G, and various xenobiotics.[1] [2][7]	Substrate specificities are overlapping but distinct. Yor1p is the primary oligomycin transporter.
ATPase Activity	~100 nmol Pi·min ⁻¹ ·mg ⁻¹ (Vanadate-sensitive). [5][6]	~1500 nmol Pi·min ⁻¹ ·mg ⁻¹ (Reported to be ~15x higher than Yor1p).[5] [8]	Pdr5p exhibits significantly higher intrinsic ATPase activity, suggesting a more rapid transport cycle or different regulatory constraints. [5][8]
ATP Affinity (for photolabeling)	K _{0.5} = 45 μM ([³² P]TNP-8-azido- ATP).[5][6]	Not directly compared under identical conditions.	Both transporters bind ATP with high affinity to power the transport cycle.
Transcriptional Regulation	Pdr1p/Pdr3p dependent, but also has a significant independent basal expression component.[3]	Strictly dependent on Pdr1p or Pdr3p for expression.[3]	PDR5 is a more tightly controlled and inducible component of the PDR network.

Regulatory Pathway

The expression of both YOR1 and PDR5 is a cornerstone of the yeast PDR network, primarily controlled by the transcription factors Pdr1p and Pdr3p. These factors can be activated by xenobiotics or by gain-of-function mutations, leading to their binding to PDREs in the promoter regions of target genes and subsequent upregulation of transporter expression.



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Caption: Transcriptional regulation of YOR1 and PDR5 by Pdr1p/Pdr3p.

Key Experimental Protocols

The functional characterization of Yor1p and Pdr5p relies on a set of core experimental procedures.

This assay quantifies the level of resistance conferred by a transporter to a specific compound by determining the Minimum Inhibitory Concentration (MIC).

Protocol:

- Strain Preparation: Culture wild-type (WT) yeast strains and strains with deletions (e.g., $\Delta yor1$, $\Delta pdr5$) or overexpression of YOR1 or PDR5 overnight in YPD medium at 30°C.
- Inoculum Preparation: Dilute the overnight cultures in fresh RPMI-1640 medium to a final concentration of $1-5 \times 10^6$ cells/mL.[\[9\]](#) Further dilute to the final testing concentration (e.g., $0.5-2.5 \times 10^3$ cells/mL) as per CLSI or EUCAST guidelines.[\[10\]](#)
- Drug Dilution: Prepare a 2-fold serial dilution of the test drug (e.g., oligomycin, cycloheximide) in a 96-well microtiter plate using RPMI-1640 medium. Include a drug-free well as a growth control.
- Inoculation: Add the prepared yeast inoculum to each well of the plate.
- Incubation: Incubate the plates at 35°C for 24-48 hours.[\[11\]](#)
- MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically $\geq 50\%$) compared to the drug-free control, determined visually or by measuring absorbance at 600 nm.[\[11\]](#)

This in vitro assay measures the rate of ATP hydrolysis by the transporter, which is often stimulated by its substrates.

Protocol:

- Membrane Preparation: Grow yeast cells overexpressing the transporter of interest (YOR1 or PDR5) to mid-log phase. Harvest cells, generate spheroplasts, and lyse them osmotically. Isolate plasma membranes by differential centrifugation.
- Assay Reaction: Prepare a reaction mixture containing assay buffer (e.g., 50 mM MOPS-Tris pH 7.0, 50 mM KCl, 5 mM NaN_3), purified membrane vesicles (5-10 μg protein), and the test compound at various concentrations.
- Initiation: Start the reaction by adding Mg-ATP (e.g., 5 mM final concentration). Incubate at 37°C for a defined period (e.g., 20-30 minutes).

- Termination: Stop the reaction by adding a solution like sodium dodecyl sulfate (SDS).
- Phosphate Detection: Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the molybdate-malachite green assay.[12]
[13] Read the absorbance at a wavelength between 630-850 nm.
- Data Analysis: Calculate the specific ATPase activity (nmol Pi/min/mg protein).[5] Determine the basal activity and the fold-stimulation by substrates. Vanadate, a classic P-type ATPase inhibitor, should be used as a control to confirm that the measured activity is from the ABC transporter.[5]

This whole-cell assay directly visualizes the transporter's ability to extrude a substrate.

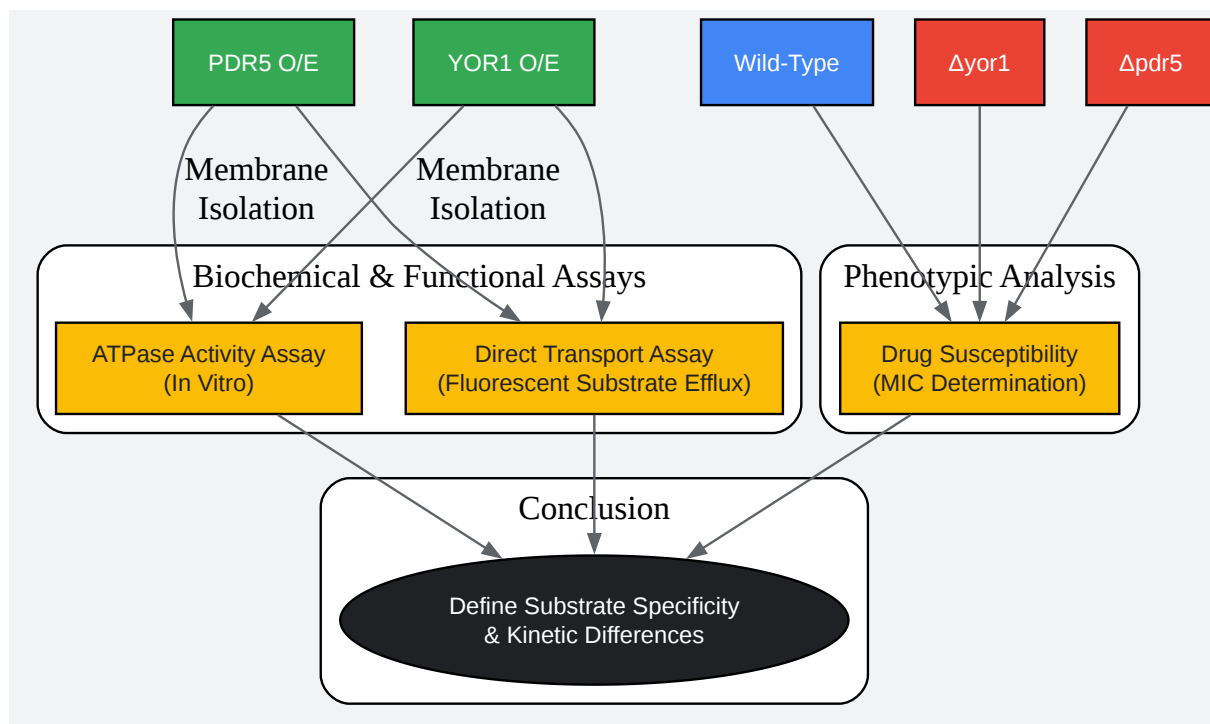
Protocol:

- Cell Preparation: Grow yeast cells (WT and mutant strains) to mid-log phase. Harvest, wash, and resuspend the cells in a glucose-free buffer to de-energize them.
- Substrate Loading: Incubate the de-energized cells with a fluorescent substrate (e.g., Rhodamine B for Yor1p, DioC₆ for Pdr5p) to allow passive loading into the cytoplasm.[4]
- Efflux Initiation: Initiate active transport by adding glucose to the cell suspension. This provides the ATP necessary for transporter function.
- Fluorescence Monitoring: Immediately begin monitoring the fluorescence of the cell suspension in real-time using a fluorometer.[4]
- Data Analysis: Active efflux of the fluorescent dye results in a decrease in intracellular fluorescence over time.[4] The rate of fluorescence decrease is proportional to the transport activity. Compare the rates between WT, deletion, and overexpression strains to determine the specific contribution of the transporter.

Summary of Functional Differences and Experimental Workflow

The distinct yet complementary roles of Yor1p and Pdr5p are elucidated through a combination of genetic and biochemical approaches. The workflow below illustrates the logical progression

for comparing these two transporters.



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Caption: Workflow for comparative functional analysis of Yor1p and Pdr5p.

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